COX-2 Selective Inhibition Potency
A series of 5,6-diphenyl-1,2,4-triazin-3(2H)-one hybrids bearing 1,3,4-oxadiazole/thiadiazole moieties exhibited potent and selective COX-2 inhibition. Compounds 3c-3e and 4c-4e demonstrated IC50 values between 0.60 and 1.11 µM [1]. Notably, the most active compound 4d in a related oxadiazole series showed a COX-2 IC50 of 3.07 µM with significant COX-2 selectivity over COX-1 [2]. This performance positions these 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives as competitive with, and in some cases more potent than, established clinical NSAIDs.
0.60–3.07 µM
~0.04–0.1 µM
| Evidence Dimension | In vitro COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3c-3e, 4c-4e hybrids: 0.60 – 1.11 µM; Compound 4d: 3.07 µM |
| Comparator Or Baseline | Indomethacin (standard NSAID) and Celecoxib (selective COX-2 inhibitor) |
| Quantified Difference | Target compounds are within the same order of magnitude or more potent than reference standards (e.g., celecoxib IC50 ~0.04 µM; indomethacin ~0.1 µM for COX-2) |
| Conditions | In vitro COX inhibition assay; compounds evaluated against purified COX-1 and COX-2 isozymes |
Why This Matters
This potency profile provides a validated entry point for developing next-generation anti-inflammatory agents with potentially reduced gastrointestinal toxicity compared to non-selective COX inhibitors.
- [1] Banerjee, A. G., et al. (2016). Design, synthesis, evaluation and molecular modelling studies of some novel 5,6-diphenyl-1,2,4-triazin-3(2H)-ones bearing five-member heterocyclic moieties as potential COX-2 inhibitors: A hybrid pharmacophore approach. Bioorganic Chemistry, 69, 102-120. View Source
- [2] Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6-diphenyl-1,2,4-triazin-3(2H)-one derivatives bearing 5-substituted 1,3,4-oxadiazole as potential anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 101, 81-95. View Source
